molecular formula C10H14BCl2NO3 B581821 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid CAS No. 1256346-48-1

2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid

Cat. No. B581821
CAS RN: 1256346-48-1
M. Wt: 277.936
InChI Key: UTMSRBAESHGWBY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-48-1 . Its molecular weight is 277.94 . The IUPAC name for this compound is 2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BCl2NO3/c1-14(2)3-4-17-10-5-7(11(15)16)8(12)6-9(10)13/h5-6,15-16H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 277.94 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Herbicide Efficacy and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is extensively used as an agricultural herbicide. Research indicates that its dissipation in soil is equivalent whether applied as amine salt or ester forms. This implies that different formulations of 2,4-D, including those with dimethylamino groups, could have similar environmental effects (Wilson, Geronimo, & Armbruster, 1997).

2. Supramolecular Chemistry

Phenylboronic acids, including variants with dimethylamino groups, are key in designing and synthesizing supramolecular assemblies. These compounds can form hydrogen bonds with hetero N-atoms, leading to unique molecular structures (Pedireddi & Seethalekshmi, 2004).

3. Role in Organic Synthesis

Compounds like 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid play a significant role in organic synthesis. For instance, dimethoxybenzyl esters, which can be derived from similar structures, are utilized in oxidation reactions to produce carboxylic acids (Kim & Misco, 1985).

4. Catalytic Applications

Such compounds are also investigated for their potential as catalysts in chemical reactions, like the Suzuki reaction, which is crucial in the synthesis of complex organic compounds (Bedford et al., 2003).

5. Amidation Catalysis

In a study, 2,4-Bis(trifluoromethyl)phenylboronic acid, which shares a similar boronic acid group, was found effective as a catalyst for dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

6. Analytical Chemistry

Compounds with dimethylamino groups have been utilized in analytical chemistry, such as in the synthesis of fluorescent solvatochromic dyes for biological studies (Diwu et al., 1997).

7. Biomedical Research

Phenylboronic acid derivatives, including those with dimethylamino groups, are explored for biomedical applications, such as in the synthesis of iodinated compounds for cancer research (Kinsey & Kassis, 1993).

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential in the development of enzyme inhibitors and the study of enzyme mechanisms . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, its impact on gene expression can result in changes in protein synthesis and cell behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound’s boronic acid group forms reversible covalent bonds with active site residues of enzymes, leading to changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as in a freezer . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in enzyme activity and gene expression persisting over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its efficacy in biochemical assays . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows for precise interactions with target biomolecules

properties

IUPAC Name

[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BCl2NO3/c1-14(2)3-4-17-10-5-7(11(15)16)8(12)6-9(10)13/h5-6,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMSRBAESHGWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)OCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681688
Record name {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256346-48-1
Record name Boronic acid, B-[2,4-dichloro-5-[2-(dimethylamino)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2,4-Dichloro-5-[2-(dimethylamino)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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